Tert-butyl 3-azidopropyl(cyclopropyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

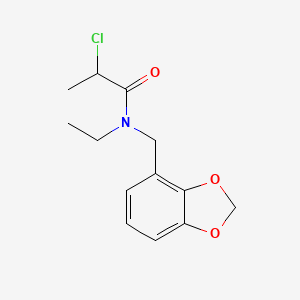

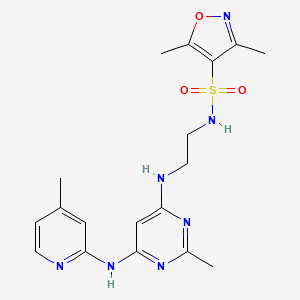

Tert-butyl 3-azidopropyl(cyclopropyl)carbamate is a reagent containing an azide group and Boc-protected amino group . It is reactive with alkyne, BCN, DBCO via Click Chemistry . The Boc group can be deprotected under mild acidic conditions to form the free amine . It is used in the preparation of disubstituted 1,5-naphthyridines as ALK5 inhibitors and therapeutic uses thereof .

Chemical Reactions Analysis

Tert-butyl 3-azidopropyl(cyclopropyl)carbamate is reactive with alkyne, BCN, DBCO via Click Chemistry . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Applications De Recherche Scientifique

Synthesis of Insecticide Analogues : Tert-butyl 3-azidopropyl(cyclopropyl)carbamate was utilized in the synthesis of spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. These analogues and their regioisomers were prepared from tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate in a series of steps, highlighting the compound's role in synthesizing structurally complex insecticides (Brackmann et al., 2005).

Selective Deprotection and Acylation : The compound has been used in the synthesis of penta-N-protected polyamide, a derivative of thermopentamine. It involves selective deprotection and subsequent acylation, demonstrating its utility in complex organic syntheses (Pak & Hesse, 1998).

Synthesis of Antiarrhythmic and Hypotensive Agents : The compound played a role in the preparation of new 1,3-disubstituted ureas and phenyl N-substituted carbamates, which were evaluated for their antiarrhythmic and hypotensive properties (Chalina, Chakarova & Staneva, 1998).

Enantioselective Synthesis of Carbocyclic Analogues : It's an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, which are key components in genetic material (Ober, Marsch, Harms & Carell, 2004).

CO2 Fixation : The compound has been utilized in a cyclizative atmospheric CO2 fixation process with unsaturated amines, leading to the formation of cyclic carbamates. This showcases its potential in carbon capture and utilization strategies (Takeda et al., 2012).

Preparation of Organic Compounds : It's used in the preparation and Diels-Alder reaction of a 2-Amido Substituted Furan, demonstrating its versatility in organic synthesis (Padwa, Brodney & Lynch, 2003).

Physicochemical and Pharmacokinetic Studies : The tert-butyl group, of which this compound is a derivative, has been evaluated in drug analogues for its effects on properties like lipophilicity and metabolic stability (Westphal et al., 2015).

Photochemical Ring Contraction : The compound has been involved in the photochemical ring contraction of 2-ethoxypyrrolin-5-ones to cyclopropanone derivatives, further highlighting its role in synthetic organic chemistry (Crockett & Koch, 2003).

Mécanisme D'action

Target of Action

Tert-butyl 3-azidopropyl(cyclopropyl)carbamate is a reagent containing an azide group and Boc-protected amino group . The primary targets of this compound are molecules that contain alkyne, BCN, and DBCO groups . These targets are often used in Click Chemistry, a powerful tool for bioconjugation, material science, and drug discovery .

Mode of Action

The compound interacts with its targets through a process known as Click Chemistry . This is a type of chemical reaction designed to generate substances quickly and reliably by joining small units together . The azide group in the compound reacts with alkyne, BCN, or DBCO groups in the target molecules to form a stable covalent bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Result of Action

The molecular and cellular effects of Tert-butyl 3-azidopropyl(cyclopropyl)carbamate’s action would depend on the specific context of its use. In general, its reaction with target molecules could lead to the formation of new covalent bonds, potentially altering the structure and function of these molecules .

Action Environment

The action, efficacy, and stability of Tert-butyl 3-azidopropyl(cyclopropyl)carbamate can be influenced by various environmental factors. For instance, the compound is reactive under normal ambient conditions . The Boc group can be deprotected under mild acidic conditions . Furthermore, the compound should be stored at -20°C to maintain its stability .

Propriétés

IUPAC Name |

tert-butyl N-(3-azidopropyl)-N-cyclopropylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)15(9-5-6-9)8-4-7-13-14-12/h9H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLNISMVYBJJGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCCN=[N+]=[N-])C1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-azidopropyl(cyclopropyl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]-2-methylsulfanylpyridine-4-carboxamide](/img/structure/B2422223.png)

![Methyl 4-(3-fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2422224.png)

![Methyl 4-hydroxythieno[3,2-c]pyridine-7-carboxylate](/img/structure/B2422225.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2422228.png)

![N-[[2-(Difluoromethoxy)-5-fluorophenyl]methyl]prop-2-enamide](/img/structure/B2422229.png)

![Tert-butyl 4-[2-(methoxycarbonyl)-4-nitrophenyl]piperazine-1-carboxylate](/img/structure/B2422232.png)

![N-[(5-Cyclopropyloxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2422234.png)

![N-(2,5-dimethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2422236.png)

![6-(4-Ethoxyphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2422237.png)